molecular formula C6H12Cl2N4 B13518264 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride

Cat. No.: B13518264
M. Wt: 211.09 g/mol
InChI Key: VQQQCPUHFNCTGG-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-amine dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are not available in the public domain, closely related analogues within the imidazo[1,2-a]pyrazine family have been identified as key pharmacophores with potent biological activity. This compound serves as a valuable building block for researchers investigating new therapeutic avenues, particularly in the fields of neuroscience and immunology. The core imidazopyrazine structure is frequently explored for its potential to modulate key biological targets . For instance, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been developed as potent P2X7 receptor antagonists . The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP and is a prominent target for conditions including neuropathic pain, neurodegenerative diseases, and inflammatory disorders . Furthermore, structural analogues, such as 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives, have been utilized as inhibitors of beta-secretase (BACE), a crucial enzyme in the pathogenesis of Alzheimer's disease . Other research on the broader class of imidazo[1,2-a]pyrazinones has highlighted their properties as effective antioxidants, demonstrating protective effects against microvascular damage in models of ischemia/reperfusion injury . This suggests potential application in cardiovascular and oxidative stress research. The amine functionality on the 3-position of the structure provides a versatile handle for further chemical modification, allowing medicinal chemists to optimize properties like potency, selectivity, and metabolic stability. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine;dihydrochloride

InChI

InChI=1S/C6H10N4.2ClH/c7-5-3-9-6-4-8-1-2-10(5)6;;/h3,8H,1-2,4,7H2;2*1H

InChI Key

VQQQCPUHFNCTGG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2N)CN1.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyrazine Derivatives

A prevalent method involves the cyclization of 2-aminopyrazine derivatives with aldehydes or ketones. This approach typically includes:

  • Starting Materials: 2-aminopyrazine or its substituted analogs.
  • Reaction Conditions: Heating in polar solvents such as ethanol or pyridine at reflux temperatures (80–120°C).
  • Process: The amino group reacts with aldehyde or ketone groups to form an imidazo[1,2-a]pyrazine ring via nucleophilic addition and subsequent cyclization.

Nucleophilic Substitution and Cyclization

Another route involves the direct substitution of halogenated precursors with amines, followed by intramolecular cyclization:

  • Reagents: Halogenated pyrazine derivatives (e.g., chloropyrazine).
  • Reaction Conditions: Base-promoted nucleophilic substitution (e.g., potassium carbonate in dimethylformamide).
  • Cyclization: Achieved under reflux, forming the fused heterocyclic ring.

Post-Cyclization Functionalization

Subsequent steps include introducing amino groups or other substituents via nucleophilic substitution or reduction, followed by salt formation with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Techniques

Large-scale synthesis often employs continuous flow reactors, which allow precise control over reaction parameters such as temperature, pressure, and reactant addition rates. This enhances:

  • Yield Optimization: By maintaining consistent reaction conditions.
  • Purity: Through in-line purification steps like crystallization.
  • Scalability: Facilitating mass production with minimal batch-to-batch variability.

Reaction Mechanisms and Key Reagents

Reaction Type Common Reagents Conditions Major Products
Cyclization 2-Aminopyrazine, aldehydes/ketones Reflux in ethanol or pyridine Imidazo[1,2-a]pyrazine derivatives
Nucleophilic substitution Halogenated pyrazines, amines Basic conditions, reflux Substituted heterocycles
Oxidation Hydrogen peroxide, potassium permanganate Mild to moderate heat Imidazo[1,2-a]pyrazin-3-one derivatives
Reduction Sodium borohydride, lithium aluminum hydride Controlled temperature Reduced amino derivatives

Research Findings and Data Tables

Reaction Yields and Conditions

Method Reactants Temperature Yield (%) Notes
Cyclization of 2-aminopyrazine with aldehyde 2-Aminopyrazine + aldehyde 80–120°C 60–75 Optimized with ethanol solvent
Halogen substitution + cyclization Halogenated pyrazine + amine Reflux in DMF 55–68 Purification via recrystallization

Spectroscopic Characterization Techniques

Technique Purpose Typical Signal Notes
1H NMR Structural confirmation Aromatic and amino proton signals Use 2D NMR (HSQC, HMBC) to resolve overlaps
13C NMR Carbon framework analysis Aromatic carbons at 110–160 ppm Correlate with proton signals for regiochemistry
MS Molecular weight verification Molecular ion peak at 211.09 g/mol Fragmentation patterns confirm structure
IR Functional group identification NH stretches (~3300 cm−1) Aromatic C-H stretches (~3100 cm−1)

Notes on Reaction Optimization and Purification

  • Yield Enhancement: Adjust stoichiometric ratios, reaction time, and temperature.
  • Purification: Recrystallization from ethanol or chromatography techniques.
  • Salt Formation: Treatment with hydrochloric acid to produce dihydrochloride salts, improving stability and solubility.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form derivatives such as imidazo[1,2-a]pyrazin-3-one, which is critical for altering its biological activity or pharmacokinetic properties. Oxidation typically employs reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Alkylation and Acylation

Alkylation involves the introduction of alkyl groups via reactions with alkyl halides. For example, N-alkyl derivatives (e.g., 4a–n in Scheme 3 of source ) are synthesized using alkyl halides. Acylation introduces acyl groups, often using acyl chlorides or anhydrides to modify the amine group at position 3. These reactions enhance lipophilicity or enable further functionalization .

Nucleophilic Substitution

The compound’s bromine substituents (e.g., in 3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride ) undergo nucleophilic substitution with amines, thiols, or other nucleophiles. Bromination is achieved using reagents like NBS (N-bromosuccinimide) in dichloromethane, enabling selective substitution at specific positions.

Cross-Coupling Reactions

Suzuki Coupling is used to introduce aryl or heteroaryl groups. For example, intermediates like 15b (brominated ketones) undergo Suzuki coupling with aryl boronic acids to form substituted imidazopyridines . This reaction is facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions.

Buchwald–Hartwig Coupling allows for N-arylation of amines. For instance, amines like 7a,b (derived from tert-butyl removal) are coupled with aryl halides to form arylated derivatives .

Reductive Amination

This reaction is used to functionalize the amine group. For example, Vilsmeier–Haack reagents generate aldehydes (e.g., 13 ), which undergo reductive amination with NaCNBH₃ to form substituted amines (e.g., 14 ) .

Groebke–Blackburn–Bienaymé Reaction

A key synthetic route involves converting isocyanides (2a–e ) into imidazo[1,2-a]pyrazines (3a–ai ) via three-component reactions. This method enables rapid access to diverse heterocycles, which are further modified (e.g., N-alkylation or bromination) .

Comparative Analysis of Reaction Types

Reaction Type Reagents/Conditions Key Products Purpose
OxidationH₂O₂, KMnO₄Imidazo[1,2-a]pyrazin-3-oneModify biological activity
AlkylationAlkyl halidesN-alkyl derivatives (e.g., 4a–n )Improve lipophilicity
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidsAryl-substituted imidazopyridinesIntroduce aryl groups
Reductive AminationNaCNBH₃, aldehydes (e.g., 13 )Substituted amines (e.g., 14 )Functionalize amine groups
Groebke–Blackburn–BienayméIsocyanides (2a–e )Imidazo[1,2-a]pyrazines (3a–ai )Rapid heterocycle synthesis

Research Findings and Implications

  • Pharmacokinetics : Derivatives with optimized substituents (e.g., methoxy groups) show improved solubility and metabolic stability, critical for drug development .

  • Synthetic Efficiency : Continuous flow reactors and optimized multistep protocols enhance scalability and purity in industrial production.

  • Biological Activity : Substituted analogs exhibit bacteriostatic effects against Gram-positive bacteria, including MRSA, suggesting potential therapeutic applications .

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride with structurally related compounds from the evidence:

Compound Name Core Ring Substituents Salt Form Molecular Formula Molecular Weight Key Features
This compound (hypothetical target) Imidazo[1,2-a]pyrazine -NH2 at position 3 Dihydrochloride C₆H₁₀Cl₂N₄ (estimated) ~209.1 (estimated) High polarity due to dihydrochloride; pyrazine core with two nitrogen atoms.
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride Imidazo[1,2-a]pyridine -NH2 at position 3; phenyl at position 2 Hydrochloride C₁₃H₁₅ClN₃ 248.73 Lipophilic phenyl group enhances membrane permeability; pyridine core.
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride Imidazo[1,2-a]pyridine -NH2 at position 3; pyrazole at position 2 Hydrochloride C₁₁H₁₆ClN₅ 253.73 Heteroaromatic pyrazole substituent may improve binding specificity.
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride Imidazo[1,2-a]pyrazine Benzyl ester at position 2 Dihydrochloride C₁₄H₁₇Cl₂N₃O₂ 330.21 Ester group enables prodrug strategies; dihydrochloride improves solubility.
5H,6H,7H,8H-Imidazo[1,5-a]pyrazin-3-amine dihydrochloride Imidazo[1,5-a]pyrazine -NH2 at position 3 Dihydrochloride C₆H₁₁Cl₂N₄ 174.63 Isomeric variation in ring fusion ([1,5-a] vs. [1,2-a]) alters electronic density.

Physicochemical and Functional Differences

  • Core Ring Systems: Pyrazine vs. Pyridine analogs (e.g., phenyl- or pyrazole-substituted derivatives) are less electron-deficient, favoring different binding profiles . Ring Saturation: All listed compounds feature saturated pyridine/pyrazine rings (5H–8H), reducing aromaticity and increasing conformational flexibility compared to fully aromatic analogs.
  • Substituent Effects: Amino Group (-NH2): The amine at position 3 is a common pharmacophore for hydrogen bonding in drug-receptor interactions. Phenyl/Pyrazole Groups: Lipophilic substituents (e.g., phenyl in ) improve blood-brain barrier penetration, while pyrazole groups () may enhance selectivity for kinases or inflammatory targets. Benzyl Ester: The ester group in allows for prodrug activation or hydrolytic release of active carboxylic acid metabolites.
  • Salt Forms: Dihydrochloride vs. Hydrochloride: The target compound’s dihydrochloride form likely offers higher aqueous solubility compared to mono-hydrochloride salts (e.g., ), critical for intravenous formulations.

Biological Activity

5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride is a nitrogen-rich heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused imidazole and pyrazine ring structure, which is significant for its reactivity and biological interactions. The presence of two hydrochloride groups enhances its solubility in aqueous environments, making it suitable for various biological assays.

Antitumor Activity

Research has highlighted the antitumor potential of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines. The compound appears to inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .

Antimicrobial Properties

This compound also exhibits antimicrobial activity , particularly against resistant strains of bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity. Its ability to disrupt biofilm formation further enhances its therapeutic potential against infections .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes:

  • DNA Gyrase : IC50 values range from 12.27 to 31.64 μM.
  • Dihydrofolate Reductase (DHFR) : IC50 values between 0.52 and 2.67 μM suggest strong inhibition capabilities .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Binding : The compound binds to specific enzymes or receptors, modulating their activity and leading to various biological effects.
  • Cell Cycle Arrest : It may induce apoptosis in cancer cells by interfering with cell cycle progression.
  • Immune Modulation : Recent studies indicate that it can enhance immune responses by upregulating pathways associated with tumor immunity .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for various chemical modifications that can enhance its biological properties. Comparative studies with similar compounds reveal that slight variations in substituents can significantly impact potency and selectivity against different biological targets .

Compound NameStructural FeaturesSimilarity Index
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazineContains a tetrahydro structure; less nitrogen0.88
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochlorideCarboxylic acid group; alters solubility properties0.81

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Cancer Treatment : A study demonstrated that this compound significantly reduced tumor size in murine models when combined with anti-PD-1 antibodies.
  • Infection Control : Clinical evaluations indicated its effectiveness in treating infections caused by multidrug-resistant bacteria.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot multi-step reactions are commonly employed for imidazo[1,2-a]pyrazine derivatives. For example, microwave-assisted synthesis using trifluoroacetic acid as a catalyst in methanol/water (1:2 v/v) has been reported for similar scaffolds, achieving yields of 66–67% . Optimization includes adjusting solvent polarity, temperature (e.g., 80–100°C for cyclization), and catalyst loading. Reaction progress should be monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H NMR (DMSO-d6d_6 ) to verify proton environments (e.g., imidazole NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and 13C^{13}C NMR to confirm carbonyl (δ 160–170 ppm) and sp3^3 carbons .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures molecular ion accuracy (e.g., calculated vs. observed m/z within ±0.005 Da) .
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1720 cm1^{-1}, NH bends at ~1600 cm1^{-1}) .
  • Melting Point : Consistency with literature values (e.g., 200–250°C for similar derivatives) indicates purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store as a powder in airtight containers under inert gas (e.g., argon) at room temperature (20–25°C). Avoid exposure to humidity (>60% RH) and light, which can degrade the dihydrochloride salt. For long-term stability (>6 months), consider refrigeration (4°C) with desiccants .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Cyclocondensation of α-amino carbonyl intermediates with nitriles or amines is a key step. Computational studies (e.g., density functional theory, DFT) suggest that the reaction proceeds via a six-membered transition state with activation energies of ~25–30 kcal/mol. Kinetic isotope effect (KIE) experiments can validate proton transfer mechanisms . For dihydrochloride formation, pH-controlled protonation (HCl in ethanol) stabilizes the amine .

Q. How can researchers address discrepancies in reported spectral data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, δ 7.5–8.5 ppm for aromatic protons) .
  • Solvent Effects : Note that DMSO-d6d_6 may cause peak broadening for NH groups; replicate experiments in CDCl3_3 if possible .
  • Impurity Profiling : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to identify byproducts (e.g., unreacted starting materials) .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Reaction Path Search : Use Gaussian or ORCA software for quantum mechanical calculations. Transition state optimization with the B3LYP/6-31G(d) basis set predicts regioselectivity in electrophilic substitutions .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMF) to model solubility and reaction kinetics .
  • Machine Learning : Train models on imidazo[1,2-a]pyrazine reaction datasets to predict yields under untested conditions .

Q. What strategies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., ATP-binding site assays) or antibacterial activity (MIC against Gram+/- strains). Use imidazo[1,2-a]pyridine analogs (IC50_{50} ~1–10 μM for kinase targets) as benchmarks .
  • Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS quantification to assess CYP450-mediated degradation .

Q. How should researchers handle safety and regulatory compliance for this compound?

  • Methodological Answer :

  • Safety Data Sheets (SDS) : Follow GHS guidelines for labeling (e.g., H315 for skin irritation). Use fume hoods during synthesis to avoid HCl vapor exposure .
  • Regulatory Submissions : Include impurity profiles (e.g., ≤0.15% by HPLC) and stability data (ICH Q1A guidelines) for preclinical studies .

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